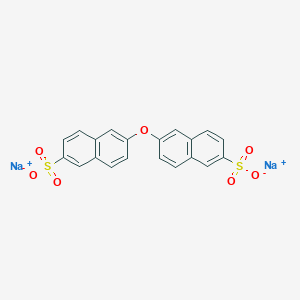

Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

Overview

Description

Disodium 6,6’-Oxybis(2-naphthalenesulfonate) is a chemical compound with the molecular formula C20H15NaO7S2 and a molecular weight of 454.44 g/mol . It is known for its use as an impurity in commercial food dyes such as Sunset Yellow FCF and Allura Red . The compound is characterized by its white to pale grey solid form and slight solubility in methanol and water when heated .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound can bind to biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may degrade over time . Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied.

Dosage Effects in Animal Models

It is known that this compound can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with transporters or binding proteins and may affect its localization or accumulation .

Subcellular Localization

It is known that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

The synthesis of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) typically involves the sulfonation of 2-naphthol followed by oxidation and subsequent neutralization with sodium hydroxide . The industrial production method includes the following steps:

Sulfonation: 2-naphthol is treated with sulfuric acid to introduce sulfonic acid groups.

Oxidation: The sulfonated product undergoes oxidation to form the bis-sulfonate structure.

Neutralization: The resulting compound is neutralized with sodium hydroxide to form the disodium salt.

Chemical Reactions Analysis

Disodium 6,6’-Oxybis(2-naphthalenesulfonate) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: It can be reduced to its corresponding naphthalenesulfonic acid derivatives.

Substitution: The sulfonate groups can participate in substitution reactions with nucleophiles.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium 6,6’-Oxybis(2-naphthalenesulfonate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) involves its interaction with biological molecules, potentially leading to mutagenic effects . The compound’s sulfonate groups can interact with nucleophilic sites in DNA, leading to mutations. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Disodium 6,6’-Oxybis(2-naphthalenesulfonate) can be compared with other similar compounds such as:

Disodium 2,6-naphthalenedisulfonate: Another naphthalenesulfonate derivative used in similar applications.

Disodium 1,5-naphthalenedisulfonate: Known for its use in dye production and similar chemical properties.

The uniqueness of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) lies in its specific bis-sulfonate structure, which imparts distinct chemical and physical properties compared to other naphthalenesulfonate derivatives .

Biological Activity

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) (DONS), also known as disodium 6,6'-oxydi(2-naphthalenesulfonate), is a chemical compound with significant biological activity and applications in various fields, including biochemistry and pharmacology. This article explores its molecular characteristics, biological effects, and relevant research findings.

- Chemical Name : Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

- CAS Number : 61551-82-4

- Molecular Formula : C20H12O7S2·2Na

- Molecular Weight : 474.41 g/mol

- Structural Features : DONS contains two naphthalene rings linked by an ether bond and sulfonate groups that enhance its solubility in water.

DONS exhibits several biological activities primarily due to its ability to interact with proteins and other macromolecules. Key mechanisms include:

- Modulation of Protein Phase Separation : Research has shown that compounds similar to DONS can modulate liquid-liquid phase separation (LLPS) of proteins. For instance, studies on bis-ANS (a related compound) indicate that it can promote or disrupt LLPS depending on concentration, affecting protein aggregation and functionality . This property is particularly relevant in understanding diseases associated with protein misfolding.

- Surfactant Properties : DONS acts as a surfactant, which allows it to stabilize emulsions and disperse particles in solutions. This characteristic is beneficial in various biochemical applications, including drug formulation and delivery systems .

Mutagenicity

Notably, DONS has been identified as an impurity in commercial food dyes such as Yellow No. 5 (Sunset Yellow FCF), where it exhibits potent mutagenic effects . This raises concerns about its safety in food applications and highlights the need for further toxicological assessments.

Case Studies and Research Findings

- Protein Interaction Studies : In a study examining the interaction of DONS with proteins, it was found that the compound could influence the aggregation state of certain proteins involved in neurodegenerative diseases. The modulation of protein interactions by DONS suggests potential therapeutic avenues for conditions characterized by protein aggregation .

- Toxicological Assessments : A comprehensive evaluation of the safety profile of DONS revealed that while it serves various industrial applications, its mutagenic potential necessitates careful consideration in product formulations intended for human consumption .

- Application in Food Chemistry : DONS is utilized in food chemistry for its emulsifying properties. Its role as a dispersant enhances the stability of food products containing oils and fats, contributing to improved texture and shelf life .

Summary Table of Biological Activities

Properties

IUPAC Name |

disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7S2.2Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGQGMKNWOSSAG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210540 | |

| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61551-82-4 | |

| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061551824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISODIUM 6,6'-OXYBIS(2-NAPHTHALENESULFONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJE17P98D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.